(2R-trans)-Diltiazem Hydrochloride
Description
(2R-trans)-Diltiazem Hydrochloride, also known as (+)-trans-Diltiazem Hydrochloride, is a stereoisomer of the therapeutically active d-cis-diltiazem. scbt.com While not used clinically, its presence and properties are of significant interest to researchers and pharmaceutical chemists.
Diltiazem (B1670644) possesses two chiral centers, leading to the possibility of four stereoisomers: (2S,3S)-cis, (2R,3R)-cis, (2S,3R)-trans, and (2R,3S)-trans. The clinically utilized form is the (2S,3S)-cis isomer. nih.gov The (2R,3S) configuration corresponds to the (2R-trans) isomer. nih.gov
The synthesis of diltiazem can result in the formation of these other stereoisomers as impurities. orientjchem.orgsouthern.edu Research into the synthesis of optically active trans-isomers of diltiazem has been undertaken to understand their properties. One study detailed the synthesis of both (+)-2 (2R,3S) and (-)-2 (2S,3R) isomers. The absolute stereochemistry of the (+)-2 isomer was confirmed as 2R,3S through X-ray crystallographic analysis. nih.gov
The differentiation and characterization of these isomers are crucial for quality control in pharmaceutical manufacturing. Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify diltiazem and its related substances, including the trans-isomers. orientjchem.orgresearchgate.netresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Alternate Names | (+)-trans-Diltiazem Hydrochloride; USP Diltiazem Related Compound A; (2R,3S)-5-(2-(Dimethylamino)ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b] orientjchem.orgsouthern.eduthiazepin-3-yl Acetate Hydrochloride Salt scbt.com |
| CAS Number | 103532-27-0 scbt.com |
| Molecular Formula | C₂₂H₂₇ClN₂O₄S scbt.com |
| Molecular Weight | 450.98 g/mol scbt.com |
| Purity (Typical) | ≥95% |
The primary significance of studying this compound lies in its status as a process-related impurity in the synthesis of diltiazem hydrochloride. Regulatory bodies worldwide require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and quality of the final drug product. orientjchem.org Therefore, understanding the formation, detection, and potential pharmacological effects of this compound is a matter of regulatory compliance and patient safety.
Research has shown that the pharmacological activity of diltiazem's stereoisomers varies significantly. Studies evaluating the cardiovascular effects of the optically active trans-isomers, including (2R,3S)-diltiazem, found them to be much less active as calcium channel blockers compared to the (2S,3S)-diltiazem isomer, and their duration of action was shorter. nih.gov Another study investigating the binding of all four stereoisomers to calcium channels in rabbit T-tubules confirmed the weaker effects of the trans isomers. nih.gov The potency of inhibition of d-cis-[3H]diltiazem binding was in the order: d-cis > l-cis > d-trans = l-trans. nih.gov
Table 2: Comparative Pharmacological Activity of Diltiazem Stereoisomers
| Stereoisomer | Relative Potency (Calcium Channel Blockade) |
|---|---|
| (2S,3S)-cis-Diltiazem (d-cis) | High nih.govnih.gov |
| (2R,3R)-cis-Diltiazem (l-cis) | Lower than d-cis nih.gov |
| (2R,3S)-trans-Diltiazem (d-trans) | Much less active than d-cis nih.govnih.gov |
| (2S,3R)-trans-Diltiazem (l-trans) | Much less active than d-cis nih.govnih.gov |
The investigation of such related compounds is also crucial for developing robust analytical methods capable of detecting and quantifying them at low levels within the API.
While the synthesis and relative in vitro and in vivo activity of (2R-trans)-Diltiazem have been established in the context of comparing it to the active d-cis isomer, several research gaps remain. The existing body of literature primarily focuses on its lack of potent calcium channel blocking activity.
Future research could delve into a more comprehensive pharmacological and toxicological profile of this compound. This is particularly important given its presence as an impurity. Studies could explore whether it interacts with other biological targets, its metabolic fate, and its potential to cause any off-target effects, even if it is less potent as a calcium channel blocker.
Furthermore, more detailed studies on the solid-state properties of this compound could be beneficial for its use as a reference standard in analytical chemistry. This would include more in-depth crystallographic studies and evaluation of its stability under various conditions. A deeper understanding of its formation during the synthesis of diltiazem could also lead to improved manufacturing processes that minimize its presence in the final product.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-MUCZFFFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101035041 | |
| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103532-27-0 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (2R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103532-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis and Diastereomeric Control in Diltiazem Production
Methodologies for Chiral Synthesis of Diltiazem (B1670644) Core Structures
The efficient synthesis of the desired diltiazem isomer relies heavily on methodologies that can precisely control the stereochemical outcome at the two chiral centers.
Traditional chemical synthesis of diltiazem often begins with the Darzens condensation of 4-methoxybenzaldehyde (B44291) and methyl chloroacetate (B1199739) to form a glycidic ester, methyl trans-3-(4-methoxyphenyl)glycidate. chemicalbook.com A crucial subsequent step involves the ring-opening of this epoxide with 2-aminothiophenol (B119425). This reaction is a major source of stereochemical impurity as it can produce two different diastereomeric intermediates: the threo and erythro isomers. psu.edu
The desired threo intermediate is formed when the thiol group attacks in a way that leads to a cis-opening of the epoxide ring relative to the final ring structure. psu.edu Subsequent cyclization of the threo intermediate yields the cis-dihydro-1,5-benzothiazepin-4(5H)-one core, which is characteristic of active diltiazem. chemicalbook.com However, a competing reaction pathway exists where the thiol group attacks from the opposite side, resulting in the erythro intermediate. This erythro isomer is the direct precursor to the unwanted trans-diltiazem isomers upon cyclization. psu.edu Without precise control, the reaction yields a mixture of these diastereomers, necessitating complex purification steps to isolate the desired cis isomer. chemicalbook.com
To circumvent the challenges of stereocontrol in traditional synthesis, biocatalytic methods have been developed. These approaches leverage the high stereoselectivity of enzymes to produce key chiral intermediates. For instance, baker's yeast (Saccharomyces cerevisiae) has been used for the stereoselective reduction of a diketone intermediate, (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione, to the desired (2S,3S)-hydroxylactam, a key precursor for diltiazem. This bioconversion can achieve high enantiomeric excess (up to 99.80%), effectively producing only the desired stereoisomer. ijcea.org
Another powerful biocatalytic strategy involves the use of engineered ketoreductase enzymes. These enzymes can asymmetrically reduce a prochiral ketone, such as methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate, to a specific chiral alcohol. This alcohol is a precursor to optically active methyl glycidates, which are crucial for the diltiazem synthesis, thereby ensuring high stereoselectivity from an early stage. researchgate.net
Lewis acid catalysis plays a significant role in guiding the diastereoselectivity of key reactions in diltiazem synthesis. In the critical ring-opening reaction of methyl trans-3-phenylglycidic esters with 2-nitrothiophenol (B1584256) (a precursor to 2-aminothiophenol), the choice of catalyst can dramatically influence the stereochemical outcome. Research has shown that tin compounds, acting as Lewis acids, are effective catalysts for promoting the specific cis-opening of the oxirane ring. This catalytic action preferentially generates the threo-nitro ester, which is the key intermediate for producing cis-diltiazem. libretexts.org Similarly, in the reaction of a glycidamide (B1671898) intermediate with 2-aminothiophenol, an iron catalyst (FeCl₃·6H₂O) was found to be highly effective in maximizing the ratio of the desired threo intermediate to the unwanted erythro intermediate. psu.edu
Formation and Control of (2R-trans)-Diltiazem Hydrochloride during Synthesis
The formation of this compound is a direct consequence of a lack of complete diastereomeric control during the synthesis. Specifically, it originates from the formation of the erythro intermediate during the ring-opening of the initial glycidic ester or a related glycidamide. psu.edu
The reaction between the glycidamide (2R,3S)-3-(4-methoxyphenyl)glycidamide and 2-aminothiophenol can proceed without a catalyst, but this leads to a mixture of intermediates. The desired threo isomer leads to cis-diltiazem, while the erythro isomer is the source of trans-diltiazem. psu.edu The absolute stereochemistry of the biologically less active (+)-trans isomer has been confirmed as (2R,3S) through X-ray crystallography. nih.gov
Control over the formation of this unwanted trans isomer is achieved by influencing the stereochemistry of the ring-opening reaction. The use of specific catalysts, such as FeCl₃·6H₂O, is a key strategy. Under optimized conditions with this catalyst, the reaction can be directed to produce a mixture with a high ratio of the desired threo intermediate to the erythro intermediate (e.g., 92:8), thus significantly minimizing the formation of the trans isomer. psu.edu
Table 1: Influence of Catalyst on Diastereomeric Intermediate Formation
| Catalyst | Intermediate Ratio (threo/erythro) | Reference |
|---|---|---|
| None | Mixture, significant erythro formation | psu.edu |
| FeCl₃·6H₂O | 92 / 8 | psu.edu |
| Tin Compounds | Predominantly threo isomer | libretexts.org |
Strategies for Diastereomeric Resolution and Enantiomeric Purification in Diltiazem Synthesis Research
When synthesis results in a mixture of isomers, purification strategies are essential. These methods exploit the different physical properties of diastereomers or use chiral agents to separate enantiomers.
Diastereomeric Resolution : Since diastereomers like cis-diltiazem and trans-diltiazem have different physical properties (e.g., melting points, solubility), they can be separated using standard laboratory techniques such as fractional crystallization or chromatography. ru.nl
Enantiomeric Purification : To separate a racemic mixture of enantiomers (e.g., cis-(2S,3S) and cis-(2R,3R)), a chiral resolving agent is used. This agent, typically a chiral acid or base, reacts with the enantiomers to form a mixture of diastereomeric salts. ru.nl For example, in a traditional diltiazem synthesis, (+)-α-phenylethylamine is used to react with the racemic acid intermediate. This forms two diastereomeric salts that can be separated by crystallization, as they have different solubilities. Once separated, the desired enantiomer is recovered from the salt. chemicalbook.com
Molecular Level Pharmacological and Mechanistic Investigations of Diltiazem Stereoisomers
Receptor Binding Studies with Voltage-Gated Calcium Channels (e.g., L-type CaV Channels)
Voltage-gated calcium channels (VGCCs), particularly the L-type (CaV1.2), are the primary molecular targets for diltiazem (B1670644). nih.gov Binding studies using radiolabeled ligands have been instrumental in characterizing the interaction of diltiazem stereoisomers with these channels.
Stereoselective Interaction Profiles of Diltiazem Diastereomers with Channel Subunits
The interaction of diltiazem with L-type calcium channels is highly stereoselective. All four stereoisomers can bind to the benzothiazepine (B8601423) receptor on the channel, but they do so with markedly different affinities. nih.gov Research on rabbit T-tubule calcium channels demonstrated that all four isomers could completely inhibit the binding of d-cis-[3H]diltiazem. nih.gov The potency of this inhibition, however, varied significantly among the isomers.
The rank order of potency for inhibiting the binding of the clinically used d-cis isomer is: d-cis > l-cis > d-trans = l-trans nih.gov
This indicates that the cis-isomers have a higher affinity for the benzothiazepine binding site than the trans-isomers. The (2R-trans)-Diltiazem and its enantiomer, (2S-trans)-Diltiazem, exhibit the weakest binding affinity among the four stereoisomers. nih.gov These findings underscore the critical role of the specific three-dimensional conformation of the molecule in its interaction with the channel protein. Structural studies have revealed that diltiazem binds within the central cavity of the channel, physically obstructing the ion conduction pathway. nih.govnih.gov The specific orientation of the substituents on the benzothiazepine ring, dictated by its stereochemistry, influences the stability and affinity of this interaction.
Table 1: Relative Potency of Diltiazem Stereoisomers in Inhibiting d-cis-[3H]diltiazem Binding to Rabbit T-tubule Calcium Channels This table illustrates the differing affinities of the four diltiazem stereoisomers for the benzothiazepine binding site on L-type calcium channels.
| Stereoisomer | Relative Binding Potency |
|---|---|
| d-cis-Diltiazem | Highest |
| l-cis-Diltiazem (B1195970) | Intermediate |
| (2R-trans)-Diltiazem | Lowest |
| l-trans-Diltiazem | Lowest |
Data sourced from reference nih.gov.
Allosteric Modulation Mechanisms of Calcium Channel Activity by Diltiazem Isomers in Preclinical In Vitro Models
Diltiazem isomers not only block the calcium channel directly but also allosterically modulate the binding of other classes of calcium channel blockers, such as dihydropyridines (e.g., PN200-110, amlodipine). nih.govnih.gov This allosteric interaction is also stereoselective. For instance, at a physiological temperature of 37°C, the d-cis isomer stimulates the binding of the dihydropyridine (B1217469) radioligand (+)-[3H]PN200-110, a characteristic positive allosteric modulation. nih.gov In stark contrast, the l-cis, d-trans, and l-trans isomers, including (2R-trans)-Diltiazem, inhibit the binding of this dihydropyridine. nih.gov
Comparative Functional Characterization of Diltiazem Stereoisomers on Cellular Processes (Preclinical In Vitro and Ex Vivo Models)
The differences in receptor binding affinity and allosteric modulation among diltiazem stereoisomers translate into distinct functional effects on cellular processes, primarily calcium influx and muscle contractility.
Assessment of Calcium Influx Inhibition in Isolated Cells and Tissues
Diltiazem inhibits calcium influx through L-type calcium channels in a dose-dependent manner. nih.gov This inhibition is the fundamental mechanism behind its physiological effects. Studies on rabbit aorta have shown that diltiazem effectively inhibits Ca2+ influx stimulated by both high potassium-induced depolarization and alpha-adrenoceptor activation. nih.govnih.gov The potency of this inhibition correlates with the binding affinities of the stereoisomers.
The d-cis isomer is the most potent inhibitor of calcium influx. The trans isomers, including (2R-trans)-Diltiazem, are significantly less effective. This stereoselectivity has been observed in various tissues. In canine basilar artery smooth muscle cells, diltiazem suppresses the calcium influx that occurs during the active state of the cell membrane. nih.gov The primary action is the inhibition of the voltage-dependent calcium pathway rather than competition with calcium ions for entry. nih.gov
Studies on Vascular and Cardiac Smooth Muscle Contractility Modulation by Diltiazem Stereoisomers
The inhibition of calcium influx by diltiazem leads to the relaxation of vascular smooth muscle and a reduction in the contractility of cardiac muscle. youtube.comnih.gov This effect is also highly stereoselective, mirroring the potency observed in binding and calcium influx studies. The d-cis isomer is the most potent isomer in causing vasodilation and negative inotropy.
In isolated rabbit aorta, diltiazem produces a dose-dependent inhibition of contractions induced by high potassium and norepinephrine (B1679862). nih.gov However, contractions induced by higher concentrations of norepinephrine were found to be more resistant to diltiazem's effects. nih.gov Studies on canine basilar artery showed that diltiazem effectively suppressed contractions evoked by high potassium concentrations, adenosine (B11128) triphosphate (ATP), and caffeine, with the most potent inhibition seen against potassium-induced contractions. nih.gov The differential sensitivity of various tissues and contractile agents to diltiazem highlights the complexity of calcium signaling pathways. Non-dihydropyridine blockers like diltiazem tend to exhibit a preference for cardiac tissue over vascular smooth muscle. youtube.com This is attributed to their "state-dependent" binding, where they bind with higher affinity to open or inactivated calcium channels, states that are more frequently occupied in the constantly active cardiac cells compared to vascular smooth muscle cells. youtube.com
Exploration of Non-Calcium Channel Molecular Targets and Off-Target Interactions of Diltiazem Stereoisomers in Research
While the primary target of diltiazem is the L-type calcium channel, research has revealed that its stereoisomers can interact with other molecular targets, leading to "off-target" effects. These interactions are often discovered during broader pharmacological profiling.
A notable example of an off-target interaction is the effect of diltiazem isomers on cyclic nucleotide-gated (CNG) channels in photoreceptor cells. nih.gov In studies related to hereditary photoreceptor degeneration, both d-cis and l-cis-diltiazem were found to be effective blockers of Ca2+ influx through photoreceptor CNG channels. nih.gov This suggests a potential interaction with a molecular target distinct from the L-type calcium channels found in the cardiovascular system. Interestingly, in this context, the study highlighted that d-cis-diltiazem primarily blocks voltage-gated calcium channels (VGCCs), while l-cis-diltiazem blocks CNG channels, indicating a stereospecificity in off-target effects as well. nih.gov
Furthermore, some early binding studies noted that diltiazem isomers could modulate the binding of ligands to nicotinic receptors, although the physiological significance of this finding requires further investigation. nih.gov The exploration of such non-calcium channel targets is crucial for a comprehensive understanding of the complete pharmacological profile of diltiazem stereoisomers and for identifying potential new therapeutic applications or explaining unexpected side effects in research settings.
Biotransformation and Metabolic Disposition Research of Diltiazem Stereoisomers
Elucidation of Cytochrome P450 (CYP) Isoenzyme Involvement in Diltiazem (B1670644) Metabolism
The metabolism of diltiazem is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, with several isoforms playing distinct roles in its transformation. pfizermedical.com The main metabolic pathways include N-demethylation, O-demethylation, and deacetylation. pfizermedical.com
Substrate Specificity of CYP3A4 and CYP2D6 for Diltiazem Biotransformation
Studies using human liver microsomes have shown a strong correlation between diltiazem N-demethylation and testosterone (B1683101) 6β-hydroxylation, a known marker of CYP3A4 activity. nih.gov Further investigations with recombinant human CYPs confirmed that CYP3A4 efficiently catalyzes this reaction, while other isoforms like CYP2C8 and CYP2C9 show some, albeit significantly lower, activity. nih.gov The involvement of CYP2D6 in the parent drug's metabolism is considered less prominent than that of CYP3A4. researchgate.netnih.gov
Stereochemical Influence on Metabolic Pathways and Metabolite Formation Rates
The stereochemistry of diltiazem, which possesses two chiral centers, significantly influences its interaction with metabolic enzymes and, consequently, the rates of metabolite formation. The clinically used diltiazem is the (+)-cis-(2S,3S) isomer. researchgate.net However, other stereoisomers, including the trans-isomers, exist and exhibit different metabolic profiles.
Research on the four stereoisomers of diltiazem (d-cis, l-cis, d-trans, and l-trans) has demonstrated stereospecificity in their binding to calcium channels. nih.gov The d-cis isomer shows the highest potency in inhibiting the binding of radiolabeled diltiazem. nih.gov This stereoselectivity extends to its metabolism. For instance, the formation of the pharmacologically active metabolite desacetyl diltiazem and its subsequent metabolism are influenced by the stereochemical configuration of the parent compound.
Characterization of Diltiazem Metabolites (e.g., Desacetyl Diltiazem) and their Stereoisomeric Forms in Research Models
Diltiazem undergoes extensive metabolism, resulting in the formation of several metabolites, some of which are pharmacologically active. pfizermedical.comresearchgate.net The primary metabolites identified in human urine and plasma include N-monodesmethyldiltiazem (MA), desacetyldiltiazem (M1), desacetyl-N-monodesmethyldiltiazem (M2), desacetyl-O-desmethyldiltiazem (M4), and desacetyl-N,O-desmethyldiltiazem (M6). pfizermedical.comnih.gov
Desacetyl diltiazem (M1) is a notable metabolite as it retains pharmacological activity. nih.gov Research indicates that while CYP3A4 is the main enzyme for the parent drug's metabolism, CYP2D6 plays a more significant role in the metabolism of M1. researchgate.netnih.gov In vitro studies have shown that the affinity of M1 for CYP2D6-mediated O-demethylation is approximately 100 times higher than its affinity for CYP3A4-mediated N-demethylation. nih.gov This suggests that the metabolic pathway for M1 is preferentially via CYP2D6. nih.gov
The stereoisomeric forms of these metabolites are also a critical area of research. The absolute configuration of desacetyl diltiazem can influence its pharmacological activity and subsequent metabolism. Analytical techniques such as high-performance liquid chromatography (HPLC) and HPLC-mass spectrometry (MS) are employed to separate and characterize the different stereoisomers of diltiazem and its metabolites. researchgate.net
In Vitro and Ex Vivo Models for Studying Diltiazem Metabolism and Enzyme Induction/Inhibition Profiles
A variety of in vitro and ex vivo models are utilized to investigate the complexities of diltiazem metabolism and its effects on drug-metabolizing enzymes.
In Vitro Models:
Human Liver Microsomes: These preparations contain a rich source of CYP enzymes and are widely used to study the kinetics of diltiazem metabolism and identify the specific CYPs involved. nih.gov
Recombinant Human CYPs: Cell lines transfected to express a single human CYP isoform (e.g., CYP3A4 or CYP2D6) are invaluable for dissecting the specific contribution of each enzyme to the metabolism of diltiazem and its metabolites. nih.govnih.gov This allows for a clear determination of substrate specificity.
Cultured Hepatocytes: Primary cultures of human hepatocytes provide a more complete model of the liver environment, including both phase I and phase II metabolic enzymes, as well as transport proteins. youtube.com They are used to study enzyme induction and inhibition.
Isolated Rat Hepatocytes: This system has been used to investigate the inhibitory effects of diltiazem metabolites on the biotransformation of the parent drug itself. nih.gov
Ex Vivo Models:
Animal Models: Laboratory animals, such as rats and rabbits, are used in ex vivo studies where liver samples are collected after drug administration to analyze metabolite profiles and enzyme activity. youtube.comresearchgate.net These models help bridge the gap between in vitro findings and the in vivo situation.
Enzyme Induction and Inhibition: Diltiazem is a known inhibitor of CYP3A4. nih.govnih.govnih.gov In vitro studies have shown that diltiazem and its N-demethylated metabolites can competitively inhibit CYP3A4 activity. nih.gov Interestingly, the N-desmethyl and N,N-didesmethyl metabolites are significantly more potent inhibitors of CYP3A4 than the parent drug. nih.gov This suggests that metabolite accumulation during chronic therapy can lead to a decrease in diltiazem's own elimination, a phenomenon known as auto-inhibition. nih.govnih.gov
The mechanism of inhibition can also be time-dependent, involving the formation of a metabolic intermediate complex (MIC) with the CYP enzyme. nih.govresearchgate.net Studies using reporter substrates are employed to evaluate the time-dependent inhibition potential of diltiazem and its metabolites. researchgate.net
In terms of enzyme induction, studies typically involve treating cultured hepatocytes with the test compound and measuring the increase in the expression or activity of specific CYP enzymes. youtube.com While diltiazem is primarily known as an inhibitor, evaluating its potential to induce enzymes is also a crucial aspect of its drug-drug interaction profile.
Interactive Data Table: Key Enzymes and Metabolites in Diltiazem Biotransformation
| Compound | Primary Metabolic Pathway | Key Enzyme(s) | Major Metabolite(s) |
| Diltiazem | N-demethylation | CYP3A4 researchgate.netnih.govdrugbank.com | N-monodesmethyldiltiazem (MA) researchgate.netresearchgate.net |
| O-demethylation | CYP2D6 researchgate.netnih.gov | O-desmethyldiltiazem | |
| Deacetylation | Esterases researchgate.net | Desacetyl diltiazem (M1) researchgate.net | |
| Desacetyl diltiazem (M1) | O-demethylation | CYP2D6 nih.gov | N-demethyldesacetyl diltiazem |
| N-demethylation | CYP3A4 nih.gov |
Interactive Data Table: In Vitro Models for Diltiazem Metabolism Studies
| Model | Application | Key Findings |
| Human Liver Microsomes | Kinetic analysis of diltiazem metabolism | Confirmed CYP3A4 as the major enzyme in N-demethylation. nih.gov |
| Recombinant Human CYPs | Isoform-specific metabolism studies | Demonstrated high specificity of CYP3A4 for N-demethylation and CYP2D6 for O-demethylation of diltiazem and its metabolites. nih.govnih.gov |
| Cultured Hepatocytes | Enzyme induction and inhibition assays | Used to assess the potential of diltiazem to alter the expression of metabolic enzymes. youtube.com |
| Isolated Rat Hepatocytes | Metabolite inhibition studies | Showed that diltiazem metabolites can inhibit the metabolism of the parent drug. nih.gov |
Structure Activity Relationship Sar Studies and Stereochemical Determinants of Diltiazem Action
Impact of Stereochemistry at Chiral Centers (C-2 and C-3) on Molecular Activity and Receptor Affinity
The stereochemical configuration of diltiazem (B1670644) is paramount to its function as a calcium channel blocker. The clinically used and most potent form of diltiazem is the (+)-cis-isomer, which has a (2S,3S) absolute configuration. nih.gov Studies have demonstrated that alterations in the stereochemistry at the C-2 and C-3 positions drastically reduce the molecule's pharmacological potency.
The relationship between the substituents at C-2 (the p-methoxyphenyl group) and C-3 (the acetoxy group) defines the cis and trans isomers. In diltiazem, these groups are in a cis relationship. Research involving the synthesis and evaluation of the optically active trans-isomers, specifically the (2R,3S) and (2S,3R) enantiomers, revealed that they are substantially less active than the (2S,3S)-cis isomer. nih.gov While the trans-isomers did exhibit some calcium antagonistic activity, their potency was significantly diminished, and they had a shorter duration of action. nih.gov This highlights the critical importance of the cis-configuration for optimal interaction with the L-type calcium channel.
Furthermore, within the cis-configuration, the specific enantiomer is crucial. The (2S,3S) enantiomer is the active form, while its enantiomer, the (2R,3R)-cis-isomer, is significantly less active. This enantioselectivity indicates a highly specific binding interaction at the receptor site, where only the (2S,3S) arrangement allows for the precise orientation required for high-affinity binding and channel modulation.
In solution, crystalline (+)-(2S,3S)-diltiazem hydrochloride can undergo a diastereoisomerization process. rsc.orgpsu.edu This results in an equilibrium between the major (2S,3S) species and a minor species, which is believed to be the ring-inverted (P,2S,3S)-boat or twist-boat conformer. psu.edu This conformational flexibility, while a feature of the molecule, underscores that the specific, lower-energy (M,2S,3S) twist-boat conformation, where the p-methoxyphenyl group is axial and the acetoxy group is equatorial, is the pharmacologically preferred state. psu.edu
Table 1: Stereoisomers of Diltiazem and Relative Activity
| Stereoisomer | Configuration at C-2, C-3 | Relative Orientation | Cardiovascular Activity |
|---|---|---|---|
| (+)-Diltiazem | (2S,3S) | cis | High |
| trans-Diltiazem | (2R,3S) | trans | Much less active than (2S,3S)-cis isomer nih.gov |
Design and Synthesis of Diltiazem Analogues for SAR Elucidation at the Molecular Level
To understand the precise structural requirements for diltiazem's activity, numerous analogues have been designed and synthesized. These structure-activity relationship (SAR) studies have identified key pharmacophoric elements essential for calcium channel blocking activity. nih.govnih.gov
A comprehensive SAR of diltiazem-like compounds revealed two fundamental prerequisites for significant activity:
An aryl methyl ether group, typically a 4'-methoxyphenyl group at the C-2 position. nih.gov
A basic aminoethyl side chain attached to the nitrogen at position 5 (N-5), which should have a pKa in the physiological range. nih.gov
When these conditions are met, a variety of substitutions can be tolerated at other positions of the benzothiazepine (B8601423) nucleus. nih.gov For instance, the synthesis and evaluation of various metabolites of diltiazem, where modifications occur at the N-5 side chain and the 4'-methoxyphenyl group, have provided valuable SAR data. Demethylation of the N-5 side chain or the O-demethylation of the methoxyphenyl group generally leads to a decrease in potency. nih.gov
The following table details the relative potencies of several diltiazem metabolites, illustrating the impact of structural modifications.
Table 2: Calcium Antagonistic Activity of Diltiazem and Its Metabolites
| Compound | Modification from Diltiazem | IC50 (µM) |
|---|---|---|
| Diltiazem | - | 0.98 nih.gov |
| Metabolite 17 (N-demethyl) | N-monodemethylated | 2.46 nih.gov |
| Metabolite 23 (N-demethyl, N-oxide) | N-monodemethyl, N-oxide | 3.27 nih.gov |
| Metabolite 26 (Deacetyl) | Deacetylated at C-3 | 20.2 nih.gov |
| Metabolite 22 (O-demethyl) | O-demethylated | 40.4 nih.gov |
| Metabolite 25 (Deacetyl, N-demethyl) | Deacetylated and N-monodemethylated | 45.5 nih.gov |
| Metabolite 21 (N,O-didemethyl) | N,O-didemethylated | 112.2 nih.gov |
Data from studies on hamster aorta preparations depolarized with KCl. nih.gov
These studies confirm that the N,N-dimethylamino group and the O-methyl group are important for maximizing potency, although not absolutely essential for activity. The acetoxy group at C-3 also contributes significantly to potency, as its removal in Metabolite 26 results in a more than 20-fold decrease in activity. nih.gov The development of novel synthetic routes allows for the creation of diverse analogues, including those with different substituents on the aromatic ring, to further probe the binding site and refine the SAR model. southern.eduresearchgate.net
Correlations between Molecular Conformation, Stereoisomerism, and Receptor Recognition Mechanisms
The ability of diltiazem to block L-type calcium channels is a direct result of the precise fit between its specific three-dimensional shape and its binding site within the channel protein. nih.govresearchgate.net The receptor site for diltiazem is located in the central cavity of the channel's pore, on the intracellular side of the ion selectivity filter. nih.govnih.gov This binding site is formed by amino acid residues from the pore-lining transmembrane segments IIIS6 and IVS6. nih.govnih.gov
The stereochemistry of diltiazem is critical for this interaction. The (2S,3S)-cis configuration orients the p-methoxyphenyl and acetoxy groups in a specific spatial arrangement that complements the topology of the binding pocket. The molecule adopts a twist-boat conformation in the 1,5-benzothiazepine (B1259763) ring, which is the most stable and active form. psu.edunih.gov This conformation positions the key pharmacophoric groups for optimal interaction with the receptor residues.
Diltiazem exhibits state-dependent binding, meaning it preferentially binds to the channel when it is in the open or inactivated state, rather than the resting state. drugbank.comyoutube.com This is because the conformational changes that occur in the channel protein during activation and inactivation expose or create the high-affinity binding site for the drug. youtube.com The specific (2S,3S) stereoisomer is able to access this site from the intracellular side and physically occlude the pore, thereby preventing the influx of calcium ions. nih.govresearchgate.net
Structural studies have shown that the tertiary amino group of the N-5 side chain may insert into the inner end of the ion selectivity filter, directly interfering with calcium ion binding. nih.govresearchgate.net The rest of the molecule, including the p-methoxyphenyl and benzothiazepine rings, makes extensive contact with the hydrophobic residues lining the central cavity. The less active trans-isomers, due to their different stereochemistry, cannot achieve this optimal fit, resulting in a weaker binding affinity and reduced pharmacological effect. nih.gov Therefore, the potent activity of (2R-trans)-Diltiazem Hydrochloride's active counterpart, (2S,3S)-diltiazem, is a consequence of a synergistic relationship between its unique stereochemistry, its preferred molecular conformation, and the specific architecture of the inactivated state of the L-type calcium channel receptor.
Advanced Analytical Method Development and Validation for Diltiazem Stereoisomers
Chromatographic Methodologies for Separation and Quantification of Diltiazem (B1670644) and Related Substances in Research Matrices
Chromatographic techniques are fundamental in the analysis of diltiazem, enabling the separation and quantification of the desired stereoisomer from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely utilized for these purposes.
The therapeutic efficacy of diltiazem is stereospecific, with the (+)-cis-isomer, which has a (2S,3S) configuration, being the pharmacologically active form nih.gov. Therefore, it is crucial to have analytical methods capable of separating and quantifying the different stereoisomers, including the (2R-trans) diastereomer, to assess the enantiomeric and diastereomeric purity of the drug substance.
Chiral HPLC is the most effective method for the separation of enantiomers and diastereomers of diltiazem researchgate.net. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation sigmaaldrich.com. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution between the isomers researchgate.netshimadzu.com. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for the chiral separation of a wide range of pharmaceutical compounds nih.gov.
For diltiazem, various HPLC methods have been developed to separate it from its related substances and impurities nih.gov. While specific chromatograms detailing the separation of the (2R-trans) isomer were not prevalent in the reviewed literature, the principles of chiral HPLC are directly applicable. A typical chiral HPLC method would involve a specialized column, such as a Chiralpak OD, and a mobile phase consisting of a mixture of a non-polar solvent like heptane and an alcohol like ethanol ijcea.org. The differential interactions between the stereoisomers and the chiral stationary phase allow for their distinct retention times and subsequent quantification.
| Parameter | Condition |
|---|---|
| Column | Chiralpak OD, 4.6mm x 250mm |
| Mobile Phase | Heptane/Ethanol (90/10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 250 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of diltiazem analysis, GC-MS is particularly useful for impurity profiling and identifying metabolites in various biological matrices.
Research has shown that GC-MS can be employed to identify impurities and degradation products of diltiazem, such as desacetyldiltiazem researchgate.net. The gas chromatograph separates the different components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for each compound, allowing for its identification youtube.comperlan.com.pl.
Studies have utilized GC-MS to identify diltiazem and its metabolites in post-mortem specimens, demonstrating the technique's sensitivity and specificity. For instance, desacetyldiltiazem has been qualitatively identified using GC-MS by comparing the obtained mass spectra against spectral libraries researchgate.net. The choice of injection solvent is crucial in GC-MS analysis of diltiazem, as certain solvents like methanol can cause the formation of analytical artifacts in the injection port researchgate.net. Chloroform has been identified as a more suitable solvent that does not lead to the formation of these artifacts researchgate.net.
Stability-indicating analytical methods are crucial in pharmaceutical development to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient without interference from its degradation products, impurities, or excipients nih.gov. For diltiazem hydrochloride, which is known to be susceptible to hydrolysis, developing a robust stability-indicating HPLC method is essential impactfactor.org.
Several stability-indicating HPLC methods have been developed and validated for the determination of diltiazem hydrochloride and its primary degradation product, desacetyl diltiazem hydrochloride ajbasweb.com. These methods are designed to separate the parent drug from all potential degradation products that may form under various stress conditions, such as acidic, basic, oxidative, and photolytic stress nih.govresearchgate.net.
A typical stability-indicating HPLC method for diltiazem involves a reversed-phase column (e.g., C18 or C8), a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol), and UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance, typically around 240 nm nih.govajbasweb.com. The method is validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness ajbasweb.com.
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS-3, 5µm (4.6 x 250mm) |
| Mobile Phase | Buffer:Acetonitrile:Methanol (500:250:250 v/v/v) |
| Flow Rate | 1.6 mL/min |
| Detection | UV at 240 nm |
| Limit of Detection (LOD) | 0.0408 µg/mL |
| Limit of Quantitation (LOQ) | 0.2668 µg/mL |
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification in Research Samples
Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure, stereochemistry, and fragmentation patterns of diltiazem and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools for these purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of organic molecules, including diltiazem hydrochloride . Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY) NMR techniques are employed to determine the connectivity of atoms and the spatial arrangement of substituents in the molecule rsc.org.
Studies on the ¹H NMR spectrum of (+)-(2S,3S)-diltiazem hydrochloride in solution have revealed the presence of major and minor species, which are in equilibrium rsc.org. These species correspond to different conformations of the 1,5-benzothiazepine (B1259763) ring rsc.org. The spectroscopic parameters of the major species are consistent with a twist-boat conformation where the methoxyphenyl and acetoxy groups are in axial and equatorial orientations, respectively rsc.org. The minor species is believed to be the ring-inverted conformer rsc.org.
By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOESY experiments), a detailed picture of the molecule's three-dimensional structure and stereochemistry can be constructed. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule nih.govspectrabase.com.
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of diltiazem, its isomers, and metabolites in various matrices nih.govnih.gov. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures orientjchem.org.
The mass spectrum of diltiazem shows a characteristic molecular ion peak and several fragment ions that are formed through specific fragmentation pathways nist.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the compound orientjchem.org.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and distinguishing between isomers escholarship.org. In an MS/MS experiment, a specific precursor ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern can provide information about the structure of the precursor ion and can be used to differentiate between isomers that may have the same molecular weight but different structures escholarship.orgresearchgate.net. LC-MS/MS methods have been developed for the determination of diltiazem and its metabolites in human plasma, demonstrating excellent sensitivity and specificity nih.govlcms.cz. This technique is also instrumental in identifying novel impurities and degradation products orientjchem.org.
Method Validation Strategies in Academic Analytical Research for Diltiazem Stereoisomers (e.g., Linearity, Accuracy, Precision, Ruggedness, LOD, LOQ)
Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. For the quantitative analysis of diltiazem stereoisomers using UV-Visible spectroscopy, validation would be performed according to guidelines from the International Council for Harmonisation (ICH). While specific validation data for (2R-trans)-Diltiazem Hydrochloride is not extensively detailed in standalone spectroscopic studies, the validation strategies are well-documented for the diltiazem molecule. The following parameters are essential for validating the analytical method.
Linearity: This parameter establishes that the instrumental response is proportional to the analyte concentration within a given range. For diltiazem hydrochloride, linearity has been demonstrated over various concentration ranges depending on the solvent and specific UV method used. A linear relationship is confirmed if the correlation coefficient (R²) is close to 1 (typically ≥ 0.999) nih.govasianpubs.org.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of pure drug is added to a pre-analyzed sample solution (spiking), and the mixture is re-analyzed. The percentage recovery is then calculated. Accepted recovery values are generally within 98-102% scispace.comijpca.orgijdra.com.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Analysis of samples on the same day under the same conditions.
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. For a method to be considered precise, the %RSD should typically be less than 2% ajpamc.comijcrt.org.
Ruggedness: Ruggedness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This can include variations in analysts or instruments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters describe the sensitivity of the method.
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following tables summarize representative validation parameters from various UV-spectrophotometric methods developed for diltiazem hydrochloride, which would be analogous for the (2R-trans) stereoisomer.
Table 1: Linearity Data for Diltiazem Hydrochloride Analysis by UV-Visible Spectroscopy
| Solvent/Method | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Distilled Water | 236 nm | 2-10 | 0.999 | ajpamc.comhbrppublication.com |
| Distilled Water (Area Under Curve) | 226-246 nm | 6-16 | 0.999 | nih.gov |
| 0.05N Sulphuric Acid | 193 nm | 3-18 | 0.998 | ijpca.orgsemanticscholar.org |
| Chloroform | 249.8 nm | 2-20 | Not Specified | semanticscholar.org |
| Chloroform (with Bromocresol Purple) | 408 nm | 1-20 (mg/L) | 0.999 | nih.gov |
| Methanol | 262 nm | 10-50 | 0.9995 | ajpamc.comijcrt.org |
Table 2: Accuracy and Precision Data for Diltiazem Hydrochloride Analysis
| Parameter | Specification | Result | Reference |
| Accuracy | % Recovery | 105.69% | nih.gov |
| % Recovery | ~100% | ijcrt.org | |
| % Recovery | 99.3 - 102.06% | ijpca.orgsemanticscholar.org | |
| % Recovery | 100.8 - 101.37% | hbrppublication.com | |
| Precision | Intra-day %RSD | < 2% | nih.govajpamc.comijcrt.org |
| Inter-day %RSD | < 2% | nih.govajpamc.comijcrt.org |
Table 3: Sensitivity Data (LOD & LOQ) for Diltiazem Hydrochloride Analysis
| Solvent/Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Distilled Water | 0.00871 | 0.02640 | hbrppublication.com |
| Distilled Water (Area Under Curve) | 0.3197 | 0.9689 | nih.gov |
| 0.05N Sulphuric Acid | 0.222 | 0.675 | ijpca.orgsemanticscholar.org |
| Methanol | 0.52 | 1.5 | ajpamc.comijcrt.org |
Computational Chemistry and Molecular Modeling Applications in Diltiazem Research
Unveiling Diltiazem-Receptor Interactions: Insights from Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations have been instrumental in deciphering the intricate interactions between diltiazem (B1670644) and its primary target, the L-type calcium channel. These computational methods allow researchers to build three-dimensional models of the drug-receptor complex and observe their dynamic behavior over time.
A theoretical study aimed at developing a pharmacophore model for compounds binding to the diltiazem site on L-type calcium channels identified several key features necessary for effective interaction. These include the presence of two aromatic ring systems at a specific distance (approximately 6.7 Å), a basic side chain with a pKa in the physiological range, and a 4'-methoxy group. nih.gov Furthermore, a strong negative molecular electrostatic potential (MEP) in the 4-position (carbonyl oxygen) and hydrophobic, electron-rich characteristics in the position equivalent to the sulfur atom of the benzothiazepine (B8601423) ring were found to be favorable for receptor binding and calcium antagonistic activity. nih.gov Molecular dynamics simulations also highlighted the importance of the "M" twist-boat conformation of the heptagonal ring for bioactivity. nih.gov
Studies have indicated that the binding determinants for diltiazem on the CaV1.2 channel are located in the inner pore, specifically on segments IIIS6 and IVS6 of the α1 subunit. nih.govnih.gov It is proposed that the drug accesses its binding site from the intracellular side of the membrane. nih.gov
The stereochemistry of diltiazem plays a crucial role in its binding affinity. Research comparing the four stereoisomers of diltiazem (d-cis, l-cis, d-trans, and l-trans) has demonstrated a clear order of potency in inhibiting the binding of d-cis-[3H]diltiazem to rabbit T-tubule calcium channels. nih.gov The d-cis isomer is the most potent, followed by the l-cis isomer, with the d-trans and l-trans isomers being the least potent. nih.gov This stereospecificity suggests that the (2R-trans)-Diltiazem isomer has a significantly weaker interaction with the receptor compared to its cis counterpart.
Table 1: Relative Potency of Diltiazem Stereoisomers in Binding Inhibition
| Stereoisomer | Relative Potency |
| d-cis | Most Potent |
| l-cis | Intermediate Potency |
| d-trans | Weakest Potency |
| l-trans | Weakest Potency |
This table is based on the findings that d-cis > l-cis > d-trans = l-trans in inhibiting d-cis-[3H]diltiazem binding. nih.gov
Conformational Analysis and Electronic Properties: A Quantum Mechanical Approach
Quantum mechanical calculations offer a powerful tool for investigating the conformational preferences and electronic properties of molecules with high accuracy. These methods can elucidate the subtle differences between stereoisomers that lead to their distinct biological activities.
For diltiazem and its analogues, quantum chemical methods have been employed to determine properties such as solvation energies, logP values, and conformational and electronic features. nih.gov Such calculations have been crucial in the development of pharmacophore models by identifying the key electronic and structural characteristics required for receptor binding. nih.gov
The profound impact of stereoisomerism on the biological activity of diltiazem underscores the importance of its three-dimensional structure. The differential effects of the d-cis, l-cis, d-trans, and l-trans isomers on radioligand binding to calcium channels are a direct consequence of their unique spatial arrangements and electronic distributions. nih.gov For instance, at 37°C, only the d-cis isomer was found to stimulate the binding of (+)-[3H]PN200-110, while the other isomers, including the trans forms, were inhibitory. nih.gov This highlights that the specific conformation of each stereoisomer dictates the nature of its interaction with the receptor.
While specific quantum mechanical studies focusing solely on (2R-trans)-Diltiazem Hydrochloride are not extensively reported in the reviewed literature, the principles of conformational analysis suggest that the relative orientations of the acetoxy and methoxyphenyl groups in the trans configuration result in a molecular shape that is less complementary to the binding site on the L-type calcium channel compared to the cis isomers. This conformational difference is the fundamental reason for its lower binding affinity. nih.gov
Predicting Metabolic Fate: Modeling Diltiazem's Biotransformation and Stereoselectivity
Predictive modeling of drug metabolism is a critical aspect of computational drug research, aiming to foresee the biotransformation pathways and the resulting metabolites of a compound. For chiral drugs like diltiazem, stereoselectivity is a key consideration, as enzymes often exhibit a preference for one enantiomer over another. nih.gov
Diltiazem undergoes extensive metabolism, with several active metabolites being identified. Key biotransformation pathways include N-demethylation and deacetylation. A study comparing the pharmacokinetics and metabolism of diltiazem in different rat strains identified the following major metabolites:
N-desmethyl diltiazem (MA)
Deacetyl diltiazem (M1)
Deacetyl N-desmethyl diltiazem (M2)
The formation of these metabolites can be influenced by genetic factors, and their plasma concentrations can vary significantly.
Predictive models for drug metabolism often utilize knowledge-based systems that contain rules about common biotransformations or machine learning algorithms trained on large datasets of known metabolic reactions. These models can predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites.
Table 2: Major Metabolites of Diltiazem
| Metabolite | Abbreviation |
| N-desmethyl diltiazem | MA |
| Deacetyl diltiazem | M1 |
| Deacetyl N-desmethyl diltiazem | M2 |
This table lists the primary metabolites of diltiazem as identified in metabolism studies.
Solid State Chemistry and Polymorphism Research of Diltiazem Hydrochloride
Investigation of Crystalline Forms and Amorphous States of Diltiazem (B1670644) Hydrochloride
(2R-trans)-Diltiazem Hydrochloride is typically supplied as a white, odorless, crystalline powder with a bitter taste. researchgate.net Its crystalline nature has been confirmed through various analytical techniques, including X-ray diffraction (XRD), which reveals a distinct pattern of peaks indicative of a long-range ordered molecular structure. nih.gov The crystalline form is the thermodynamically stable state of the compound under standard conditions.
In contrast to the crystalline form, an amorphous state of diltiazem hydrochloride can also be prepared. Amorphous solids lack the long-range order of crystals, existing in a higher energy state. nih.gov This higher energy generally translates to increased apparent solubility and a faster dissolution rate, which can be advantageous for certain drug delivery applications. researchgate.net One method to obtain an amorphous form of diltiazem hydrochloride is through the formation of inclusion complexes. For instance, complexation with cyclodextrins has been shown to yield an amorphous solid state. nih.gov Scanning electron microscopy can reveal the morphological differences between the crystalline and amorphous forms, with the latter often appearing as spherical particles where the drug is dispersed within a polymer matrix. semanticscholar.org
The solubility of diltiazem hydrochloride is pH-dependent, being freely soluble in water, chloroform, and methanol. researchgate.net However, its solubility significantly decreases in basic pH environments. nih.gov The amorphous form generally exhibits higher solubility compared to its crystalline counterpart because less energy is required to break the non-ordered molecular arrangement during dissolution. researchgate.net
Table 1: Physicochemical Properties of Diltiazem Hydrochloride
| Property | Description | Reference |
| Physical Form | White, crystalline powder or small crystals | eurekaselect.com |
| Solubility (Water) | Freely soluble | researchgate.net |
| Solubility (Methanol) | Freely soluble | researchgate.net |
| Solubility (Chloroform) | Freely soluble | researchgate.net |
| Melting Point | 210°C - 212°C | eurekaselect.com |
| pKa | 7.7 | eurekaselect.com |
Characterization of Polymorphic Structures and Their Influence on Physicochemical Properties in Research Contexts
Polymorphism is the ability of a solid material to exist in more than one crystalline form or arrangement. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact a drug's therapeutic performance. nih.govirdg.org
In the context of this compound, a review of the available scientific literature indicates that, to date, no specific polymorphic forms have been reported. eurekaselect.com Research and preformulation studies have consistently characterized it as a single crystalline entity.
While diltiazem hydrochloride itself has not shown polymorphism, the study of polymorphic forms in other hydrochloride salts, such as ranitidine-HCl, provides a framework for how such investigations would be conducted. nih.gov The characterization of different polymorphs typically involves a suite of analytical techniques:
X-ray Diffraction (XRD): Powder XRD is a primary tool for identifying polymorphs, as each crystalline form produces a unique diffraction pattern. nih.gov
Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on variations in their vibrational modes, which are sensitive to the molecular environment in the crystal lattice. nih.gov
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, transition temperatures, and thermal stability of different forms. nih.gov
Microscopy: Scanning Electron Microscopy (SEM) and light microscopy can reveal differences in the crystal habit (shape) and size of polymorphs. nih.gov
It is important to note that during analysis, particularly with techniques that involve sample preparation like FTIR, a polymorphic transition can sometimes be induced. nih.gov Should different polymorphs of diltiazem hydrochloride be discovered in the future, these characterization methods would be essential to understand how their structural differences influence key physicochemical properties like solubility and dissolution rate, which in turn affect bioavailability.
Co-crystallization and Salt Formation Strategies for Diltiazem in Solid-State Research
Given the high solubility and rapid dissolution of diltiazem hydrochloride, which can lead to a short elimination half-life, researchers have explored co-crystallization and the formation of different salts as strategies to modify its physicochemical properties and develop modified-release formulations. rsc.org The crystal engineering approach aims to create new solid forms with desired characteristics, such as lower aqueous solubility. researchgate.net
One successful strategy involves the reaction of diltiazem with various dicarboxylic acids. For example, hydrated salts of diltiazem have been prepared with succinic and oxalic acids, and a salt-cocrystal has been formed with fumaric acid using the solvent evaporation method. rsc.org These new solid forms have been thoroughly characterized using single and powder X-ray diffraction, thermal analysis, and spectroscopy. rsc.org
The inclusion of these dicarboxylic acids into the crystal structure leads to the formation of two-dimensional sheet assemblies, where the ionic pairs of protonated diltiazem and the deprotonated acid are linked by hydrogen bonds. rsc.org This structural arrangement has a significant impact on the drug's solubility and dissolution rate.
Table 2: Impact of Salt/Co-crystal Formation on Diltiazem's Physicochemical Properties
| Co-former | Resulting Solid Form | Change in Aqueous Solubility (compared to Diltiazem HCl) | Change in Intrinsic Dissolution Rate (compared to Diltiazem HCl) | Reference |
| Succinic Acid | Hydrated Salt (DIL-SUC-H₂O) | Substantial lowering (up to 16.5-fold) | Substantial lowering (up to 13.7-fold) | rsc.org |
| Oxalic Acid | Hydrated Salt (DIL-OXA-H₂O) | Substantial lowering | Substantial lowering | rsc.org |
| Fumaric Acid | Salt-Cocrystal (DIL-FUM-H₂FUM) | Substantial lowering | Substantial lowering | rsc.org |
| Acetylsalicylic Acid | Hydrated Salt | Up to 40-fold decrease | Not specified | researchgate.net |
| Niacin | Salt | Lower water solubility | Not specified | researchgate.net |
| L-Malic Acid | Salt | Lower water solubility | Not specified | researchgate.net |
Similarly, molecular salts of diltiazem have been synthesized with acetylsalicylic acid (aspirin), niacin, and L-malic acid. researchgate.net In these crystal structures, the N,N-(dimethyl)ethylamine group of the diltiazem molecule interacts with the carboxylic acid groups to form heterosynthons. researchgate.net Notably, the diltiazem acetylsalicylate hydrate (B1144303) demonstrated a 40-fold decrease in aqueous solubility compared to diltiazem hydrochloride. researchgate.net
These research findings highlight the potential of co-crystallization and salt formation as effective strategies for tuning the physicochemical properties of diltiazem. By creating novel solid forms with reduced solubility and slower dissolution rates, it is possible to design modified-release formulations that could improve its pharmacokinetic profile. rsc.org
Q & A
Q. What are the critical physicochemical properties of (2R-trans)-Diltiazem Hydrochloride (DTZ) relevant to formulation development?
DTZ is a white, crystalline powder with a molecular weight of 451. It is freely soluble in water, dichloromethane, and methanol but insoluble in ether. A 1% aqueous solution has a pH range of 4.3–5.3, critical for dissolution and stability studies. Its high water solubility necessitates hydrophilic matrices (e.g., hypromellose) for sustained-release formulations to prevent rapid drug release .
Q. How is the dissolution profile of DTZ validated for immediate-release capsules?
Pharmacopeial methods (USP) recommend using Apparatus II (paddle) at 50 rpm with 900 mL of pH 4.5 phosphate buffer. Samples are quantified via HPLC (C18 column, mobile phase: acetonitrile-phosphate buffer) or UV spectrophotometry at 236 nm. Validation includes testing linearity (1–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%) .
Q. What UV-spectrophotometric parameters ensure accurate quantification of DTZ in dosage forms?
Wavelength selection (236 nm) is based on DTZ’s absorption maxima. Method validation requires linearity (2–20 µg/mL, R² >0.999), precision (intraday RSD <1.5%), and recovery studies (80–120% with triplicate preparations). Interference from excipients is minimized using derivative spectroscopy or dual-wavelength analysis .
Advanced Research Questions
Q. How can multivariate statistical approaches optimize sustained-release DTZ formulations?
Factorial designs (e.g., 3² full factorial) evaluate critical variables like polymer ratios (dextran derivatives:hypromellose) and compression force. Responses include dissolution at 12h (target: 50–70%) and matrix integrity. ANOVA identifies significant factors (p <0.05), and response surface models predict optimal excipient combinations for 24h release .
Q. What methodological considerations are essential for stability-indicating HPLC impurity profiling in DTZ tablets?
Column selection (C8 over C18) improves resolution between DTZ and impurities (e.g., acetylated byproducts). Gradient elution (0.1% trifluoroacetic acid:acetonitrile) separates degradants at 220 nm. Method validation includes forced degradation (acid/alkaline hydrolysis, oxidation) and robustness testing (±0.2 mL/min flow rate, ±2°C column temperature) .
Q. How do pharmacokinetic (PK) parameters of DTZ change in hepatic impairment, and how should this inform study design?
Hepatic cirrhosis increases DTZ bioavailability by 69% and prolongs half-life (6.8h vs. 4.1h in healthy subjects). PK studies should use reduced doses (e.g., 60 mg extended-release), frequent plasma sampling (0–24h), and LC-MS/MS quantification. Non-compartmental analysis calculates AUC, Cmax, and t½ adjustments .
Q. What experimental models assess DTZ’s effects on multidrug resistance (MDR) gene expression in epilepsy?
Juvenile rats with kainic acid-induced epilepsy receive intrahippocampal DTZ (5 mg/kg). qPCR measures MDR1 (ABCB1) mRNA levels in hippocampal tissue. Controls include sham-operated rats and vehicle-treated epileptic models. Statistical analysis uses ANOVA with post-hoc Tukey tests .
Q. How are in vitro-in vivo correlations (IVIVC) established for pulsatile-release DTZ formulations?
pH-sensitive ion-exchange resins (e.g., polystyrenesulfonate) delay DTZ release in vitro (0.1N HCl for 2h, then pH 6.8). In beagle dogs, plasma concentrations are measured via HPLC. Level A IVIVC uses deconvolution to correlate dissolution profiles (R² >0.9) with absorption rates .
Q. How to resolve data contradictions in impurity recovery studies during DTZ tablet analysis?
Variability in recovery (80–120%) is addressed by testing matrix effects (e.g., spiking impurities into placebo). Triplicate preparations and outlier analysis (Grubbs’ test) ensure %RSD <10%. Standard addition methods verify impurity response factors (0.8–1.2 vs. reference standards) .
Q. How does alcohol in dissolution media affect DTZ release from extended-release capsules?
Ethanol (5–40% v/v) increases DTZ release by disrupting hydrophilic matrices. Bioequivalence studies must use biorelevant media (e.g., FaSSIF with 5% ethanol) and monitor Cmax shifts. In vivo, alcohol interactions require warnings in clinical protocols .
Q. Methodological Notes
- References : Ensure all analytical methods comply with ICH Q2(R1) guidelines.
- Data Analysis : Use software like Phoenix WinNonlin for PK modeling and Minitab for DOE optimization.
- Ethical Compliance : Animal studies require IACUC approval; human trials must follow Declaration of Helsinki protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
